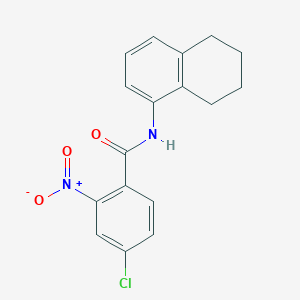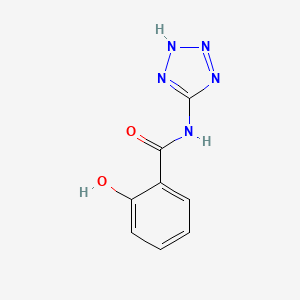![molecular formula C15H14ClNO2 B5823152 N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide, also known as CBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide exhibits significant anti-inflammatory and analgesic effects in animal models. In material science, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been explored for its potential as a building block for the synthesis of novel polymers with unique properties. In environmental science, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been studied for its potential as a water treatment agent due to its ability to adsorb heavy metal ions.
Mécanisme D'action
The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide is not fully understood, but studies have shown that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide can reduce the production of inflammatory mediators and thereby exhibit anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide exhibits significant anti-inflammatory and analgesic effects in animal models. N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been shown to exhibit antioxidant activity and protect against oxidative stress-induced tissue damage. N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has several advantages as a research tool, including its low toxicity profile, high purity, and ease of synthesis. However, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide also has some limitations, including its limited solubility in water and its relatively low potency compared to other COX-2 inhibitors.
Orientations Futures
There are several future directions for research on N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide. One area of interest is the development of novel N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide derivatives with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide's potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Additionally, further studies are needed to explore the potential applications of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide in material science and environmental science.
Méthodes De Synthèse
The synthesis of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to form N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide. The synthesis method has been extensively studied and optimized to yield high purity and yield of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide.
Propriétés
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11(18)17-13-6-8-14(9-7-13)19-10-12-4-2-3-5-15(12)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSDGFDFSGJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)

![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)



![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)